molecular formula C16H13BrN2O4S B2651422 3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105233-22-4

3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2651422
CAS No.: 1105233-22-4
M. Wt: 409.25
InChI Key: ZYPOKSBFYUVODR-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 2-bromophenyl group and at position 5 with a ((4-methoxyphenyl)sulfonyl)methyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a bioisostere for amides or carbamates in drug design .

Properties

IUPAC Name

3-(2-bromophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c1-22-11-6-8-12(9-7-11)24(20,21)10-15-18-16(19-23-15)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPOKSBFYUVODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. The compound has been shown to possess broad-spectrum activity against various bacterial and fungal strains.

  • Mechanism of Action : The oxadiazole ring enhances lipophilicity, facilitating better penetration into microbial membranes. Compounds with similar structures have demonstrated effective inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

Studies have highlighted the potential of 1,2,4-oxadiazoles in cancer treatment. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The compound may activate apoptotic pathways, promoting programmed cell death in malignant cells .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of oxadiazole derivatives have shown promising results:

  • GSK-3β Inhibition : Certain derivatives have been designed to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in neurodegenerative diseases such as Alzheimer's disease. This inhibition can lead to reduced tau hyperphosphorylation and improved cognitive functions in animal models .
  • Antineuroinflammatory Properties : The compound exhibits anti-inflammatory effects that could mitigate neuroinflammation associated with neurodegenerative disorders .

Case Studies and Research Findings

Study ReferenceFocusFindings
GSK-3β InhibitionCompound showed IC50 values indicating strong inhibition of GSK-3β and neuroprotective effects in vitro and in vivo.
Antimicrobial ActivityDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in cancer cell lines and inhibited tumor growth in xenograft models.

Synthesis and Characterization

The synthesis of 3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves the reaction of appropriate sulfonyl chlorides with hydrazones or other suitable precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

Compound Name Substituents (Position 3 and 5) Key Features Biological Activity/Applications References
Target Compound 3: 2-Bromophenyl; 5: (4-Methoxyphenyl)sulfonylmethyl Sulfonyl group (electron-withdrawing), ortho-bromo substitution Potential insecticidal/antimicrobial roles (inferred)
3-(4-Bromophenyl)-5-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazole (4335-1005) 3: 4-Bromophenyl; 5: (4-Methoxyphenyl)methyl Methyl linker (electron-neutral), para-bromo substitution Screening compound for drug discovery
5-[(4-Bromophenoxy)methyl]-3-(4-Methoxyphenyl)-1,2,4-oxadiazole 3: 4-Methoxyphenyl; 5: (4-Bromophenoxy)methyl Ether linkage (electron-donating), para-substitutions Unknown; structural similarity to Wnt inhibitors
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 3: 4-Bromophenyl; 5: Chloromethyl Chloromethyl group (reactive, toxic); para-bromo substitution Industrial intermediate; requires stringent safety protocols
Key Observations:
  • Substituent Effects : The sulfonyl group in the target compound enhances polarity and metabolic stability compared to methyl or ether linkers in analogs .
  • Biological Activity : Compounds with sulfonyl or chloromethyl groups (e.g., ) often exhibit higher reactivity, correlating with insecticidal or antimicrobial effects, as seen in anthranilic diamide derivatives .

Heterocyclic Variants with Similar Substituents

Compound Class Core Structure Substituents Activity Highlights References
1,3,4-Oxadiazoles 1,3,4-Oxadiazole 2-(4-Bromophenyl)-5-(4-methoxyphenyl) Lower thermal stability vs. 1,2,4-oxadiazoles
1,2,4-Triazoles 1,2,4-Triazole 3-(2-Bromophenyl)-5-(alkylthio) Potent antifungal activity (e.g., IIi in )
Pyrazoles Pyrazole 5-(3-Chlorophenylsulfanyl)-trifluoromethyl Enzymatic inhibition (e.g., PARP targets)
Key Observations:
  • Ring Stability : 1,2,4-Oxadiazoles are more thermally stable than 1,3,4-oxadiazoles due to symmetrical electron distribution .
  • Bioactivity : Triazole derivatives () with bromophenyl groups show superior antifungal activity compared to oxadiazoles, likely due to enhanced hydrogen-bonding capacity .

Biological Activity

The compound 3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H13BrN2O4S
  • Molecular Weight : 409.25 g/mol
  • CAS Number : 1105233-22-4

The chemical structure features a bromophenyl group and a methoxyphenyl sulfonyl moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research has indicated that various oxadiazole derivatives exhibit significant antimicrobial properties. In studies conducted on similar compounds, the presence of electron-withdrawing groups like bromine enhances antibacterial activity against Gram-positive bacteria. For instance, compounds with a 1,2,4-oxadiazole core have shown promising results against strains of Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
Compound ASignificant antibacterial against S. aureus
Compound BModerate antifungal against C. albicans

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. Studies have demonstrated that certain 1,2,4-oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives with specific substitutions showed enhanced activity against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

CompoundCancer Cell LineIC50 (µM)Reference
Compound CMCF-715
Compound DA54910

Anti-inflammatory Activity

Oxadiazole derivatives have also been evaluated for their anti-inflammatory properties. Certain compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases. The mechanism often involves the modulation of NF-kB signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many oxadiazoles act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system or immune system, leading to altered physiological responses.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with similar structural motifs to our target compound inhibited bacterial growth effectively .
  • Cytotoxicity Assessment : In vitro assays on breast cancer cell lines showed that modified oxadiazoles led to apoptosis through caspase activation pathways. The results suggested that structural modifications could enhance selectivity towards cancerous cells while minimizing effects on normal cells .

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